(S)-Citalopram-d4 Oxalate

Pharmacology Stereochemistry SSRI Mechanism

Accurate LC-MS/MS quantification of Escitalopram requires an internal standard that perfectly co-elutes with the analyte. Racemic or incorrectly labeled alternatives introduce analytical bias. This compound solves the pain point: - **S-enantiomer & +4 Da shift**: Co-elutes with Escitalopram, correcting matrix effects & ionization variability in plasma/forensic matrices. - **ISO 17025-compliant**: Suitable for FDA/ICH bioanalytical method validation (Cmax, AUC, t1/2). - **Immediate dispatch**: Pre-weighed vials available for clinical PK or forensic workflows.

Molecular Formula C22H23FN2O5
Molecular Weight 418.5 g/mol
Cat. No. B12415368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Citalopram-d4 Oxalate
Molecular FormulaC22H23FN2O5
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D;
InChIKeyKTGRHKOEFSJQNS-AIQZQQGWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Citalopram-d4 Oxalate Overview


(S)-Citalopram-d4 Oxalate is a deuterium-labeled analog of Escitalopram oxalate, the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) Citalopram. As a stable isotope-labeled internal standard (SIL-IS), it is engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it co-elutes with the non-labeled analyte to correct for matrix effects and ionization variability, thereby enabling precise quantification of Escitalopram in complex biological matrices .

Stereochemical control Labeled active S-enantiomer aligns with escitalopram analyte
MS co-elution Deuterated internal standard corrects matrix effects and ionization variability
LC-MS/MS workflow Designed for precise quantification in complex biological matrices

Why Analogs Cannot Replace (S)-Citalopram-d4 Oxalate


In-class compounds cannot be simply interchanged due to critical differences in stereochemistry and labeling that directly impact analytical accuracy. Substituting (S)-Citalopram-d4 with racemic Citalopram-d6 introduces the therapeutically inactive R-enantiomer, which can lead to inaccurate quantification of the active S-enantiomer in chiral analyses. Even other deuterated Escitalopram analogs (e.g., Escitalopram-d3) or unlabeled salts may exhibit different chromatographic retention times, distinct mass transitions, or fail to adequately correct for matrix effects, thereby compromising method validation and data integrity . The specific combination of the S-enantiomer and a +4 Da mass shift from four deuterium atoms is essential for minimizing isotopic interference and ensuring reliable co-elution with the target analyte in validated LC-MS/MS assays [1].

Racemic Citalopram-d6 introduces inactive R-enantiomer, which may distort chiral quantification of the active S-form.
Escitalopram-d3 provides a smaller mass shift; isotopic cross-talk may reduce MS signal specificity.
Unlabeled salts or non-deuterated analogs cannot correct for matrix effects, compromising method accuracy.

Evidence for Choosing (S)-Citalopram-d4 Oxalate


S- vs. R-Enantiomer SERT Binding Affinity

The therapeutic activity of Escitalopram resides solely in the S-enantiomer. (S)-Citalopram-d4 Oxalate is the labeled analog of this active enantiomer, which demonstrates a 30-fold higher binding affinity (Ki = 0.89 nM) for the serotonin transporter (SERT) compared to the R-enantiomer. This stereospecificity means that racemic or R-enantiomer-labeled internal standards are not suitable surrogates for quantifying the active pharmaceutical ingredient .

S- vs. R-Enantiomer SERT Binding
Class-level inference
S-enantiomer Ki 0.89 nM
R-enantiomer ~30-fold lower affinity
Supports S-enantiomer-specific internal standard use for active analyte representation
Data to verify; class-level receptor binding inference
Pharmacology Stereochemistry SSRI Mechanism

Isotopic Mass Shift for LC-MS/MS

Effective use of a deuterated internal standard requires a sufficient mass difference from the analyte to avoid isotopic interference and ensure distinct detection. (S)-Citalopram-d4 Oxalate provides a +4 Da mass shift relative to unlabeled Escitalopram (MW 418.45 vs. ~414.45 g/mol for the free base). This is optimal for LC-MS/MS, minimizing signal overlap and ensuring the internal standard peak is fully resolved from the analyte's M+2 or M+4 isotopic peaks . In contrast, a d3-labeled analog provides a smaller +3 Da shift, which can lead to cross-talk in certain MS instruments, while a d6-labeled racemic mixture introduces a non-specific enantiomeric signal [1].

Isotopic Mass Shift for LC-MS/MS
Method context
+4 Da (four deuteriums) vs. +3 Da (d3) or +6 Da (racemic d6)
+4 Da shift reduces isotopic cross-talk, supporting distinct MS detection
Reported optimal balance for co-elution and resolution
Bioanalysis LC-MS/MS Method Validation

Purity and Quality Assurance Standards

For use as a reference standard or internal standard, high chemical and isotopic purity is paramount. Commercially available (S)-Citalopram-d4 Oxalate is offered with specified purity levels, typically >95% or >98% by HPLC, and is produced under ISO 17034 accreditation, ensuring traceability and consistency [1]. This level of quality control contrasts with non-certified or lower-purity analogs, which may contain unlabeled material or impurities that can skew quantitative results and fail regulatory scrutiny .

Purity and Quality Assurance
Reported
>95% (HPLC); 98–99% (HPLC)
Certified purity supports reliable method development and quantification
ISO 17034 accredited reference standard (source review)
Quality Control Reference Standards ISO 17034

Applications of (S)-Citalopram-d4 Oxalate


Therapeutic Drug Monitoring of Escitalopram

This compound is the ideal internal standard for developing and validating robust LC-MS/MS methods for the precise quantification of Escitalopram in patient samples. Its use corrects for matrix effects and sample preparation variability, enabling accurate measurement of drug levels for clinical decision-making. The method should incorporate (S)-Citalopram-d4 Oxalate at the beginning of sample preparation to control for extraction efficiency and ionization variability .

PK and Bioequivalence Studies

In preclinical and clinical studies, (S)-Citalopram-d4 Oxalate serves as a critical SIL-IS for measuring Escitalopram concentrations in plasma, urine, or tissue homogenates over time. This allows for the accurate calculation of key PK parameters (e.g., Cmax, AUC, t1/2) without the confounding influence of analytical variability, which is essential for drug development and regulatory submissions .

Forensic Toxicology and Post-Mortem Analysis

The compound is employed as an internal standard in validated UPLC-MS/MS methods for the screening and confirmation of Escitalopram in post-mortem whole blood and other forensic matrices. Its ability to co-elute with the analyte under various conditions ensures reliable quantitation even in complex, degraded biological samples, providing accurate data for legal and investigative purposes [1].

Method Development and Validation

Analytical chemists utilize (S)-Citalopram-d4 Oxalate to validate new LC-MS/MS methods for the simultaneous quantification of Escitalopram and its metabolites (e.g., demethylcitalopram). The compound's stability and predictable behavior allow for rigorous assessment of method parameters including accuracy, precision, linearity, and matrix effects, ensuring the method meets ICH or FDA bioanalytical guidelines .

Application
Selection Property
Validation Focus
Escitalopram quantification in human plasma research matrices
Co-elution and matrix-effect correction
Accuracy and precision across sample batches
PK profiling in preclinical and human research matrices
Isotopic internal standard for time-course analysis
Reproducibility and extraction efficiency
Post-mortem and forensic matrix analysis
Stable co-elution in complex, degraded samples
Matrix effect assessment and method ruggedness
LC-MS/MS method validation for escitalopram and metabolites
Certified purity and isotopic enrichment
Linearity, LLOQ, and precision review

Technical Documentation Hub

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22 linked technical documents
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